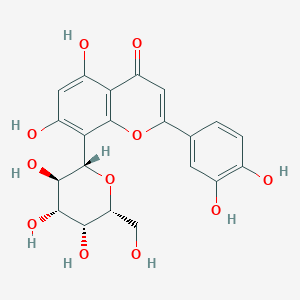

8-C-Galactosylluteolin

Description

Natural Sources and Ecological Distribution in Plant Genera

The presence of 8-C-Galactosylluteolin has been confirmed in a diverse range of plant families and genera, indicating a widespread, albeit specific, distribution. Research has identified this compound in species from the Fabaceae, Gentianaceae, Apocynaceae, Lythraceae, and Urticaceae families.

Parkinsonia aculeata, a member of the Fabaceae family, has been identified as a source of this compound. knapsackfamily.comknapsackfamily.com Phytochemical analyses of this plant have revealed a variety of bioactive compounds, including flavonoids, glycosides, and sterols. scialert.net Specifically, UPLC-ESI-MS/MS analysis of the aerial parts of P. aculeata grown in Saudi Arabia characterized sixty-nine different compounds, with flavonoids being the most abundant. nih.gov While this particular study identified numerous flavonoid-C-glycosides like orientin (B1677486) and vitexin, other research explicitly lists this compound as a constituent of this plant. knapsackfamily.comknapsackfamily.comnih.gov The leaves, in particular, are noted to contain C-glycosides. sphinxsai.com

Swertia chirayita, a medicinal herb from the Gentianaceae family, is known for its rich phytochemical profile, which includes a broad range of bioactive constituents such as xanthones, secoiridoid bitters, flavonoids, and glycosides. nih.govresearchgate.nethu.edu.jo While the plant is most famous for bitter compounds like amarogentin (B1665944) and swertiamarin, detailed chemical analyses have sought to identify its full spectrum of metabolites. nih.govnih.gov These investigations have confirmed the presence of various flavonoids and their glycosides, although the specific identification of this compound is not consistently highlighted in all general phytochemical screenings. researchgate.nethu.edu.jo

Ceropegia variegata Decne., a succulent plant from the Apocynaceae family, has been the subject of phytochemical investigations to understand its traditional medicinal uses. A study involving the sequential extraction of the plant's stems and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) identified 35 bioactive compounds. arid.my Among these were phenols, flavonoids, alkaloids, and glycosides. arid.my Notably, the methanolic extract, which was rich in flavonoids, was found to contain 6-C-Galactosylluteolin. researchgate.net This finding underscores the plant as a source of this specific flavonoid glycoside. researchgate.net

The peel of the pomegranate, Punica granatum L., is a significant by-product of the fruit processing industry and is recognized as a rich source of polyphenols. mdpi.comnih.gov Its phytochemical composition includes hydrolysable tannins like punicalagin (B30970) and ellagic acid, as well as a variety of flavonoids such as anthocyanins and catechins. mdpi.comnih.govnih.gov Studies analyzing the developmental changes of flavonoids in pomegranate peel have identified the presence of several flavonols and flavones, including kaempferol (B1673270), quercetin (B1663063), myricetin, luteolin (B72000), and apigenin. modares.ac.ir While these studies confirm the presence of the luteolin aglycone, further detailed analyses are required to specifically confirm the isolation of its 8-C-galactosyl derivative from this source.

The vibrant blue flowers of Clitoria ternatea, commonly known as the Butterfly Pea, are a well-documented source of various phytochemicals. frontiersin.org The primary compounds responsible for their color are anthocyanins, specifically ternatins. nih.govmdpi.com Beyond these pigments, the flowers contain a diverse array of flavonol glycosides, including derivatives of kaempferol, quercetin, and myricetin. nih.govbiomedgrid.com A comprehensive analysis of the methanolic extract of the flower using High-Resolution Liquid Chromatography-Mass Spectrometry (HR LCMS) successfully identified 6-C-Galactosylluteolin among its many bioactive constituents. mbimph.com

Gonostegia hirta, a perennial herb in the Urticaceae family, is consumed as an edible plant and used in traditional medicine. mdpi.com Extensive metabolomic analysis has revealed a complex phytochemical profile, with 418 compounds identified, including a wide array of phenolic acids, flavonoids, terpenoids, and alkaloids. mdpi.comnih.gov A study using LC-MS/MS (QTOF) to analyze methanolic extracts from G. hirta grown in different regions of the Indian subcontinent detected 6-C-Galactosylluteolin in samples from Itanagar and Galuki. niscpr.res.in This discovery highlights the influence of geographical and environmental factors on the phytochemical expression of the plant. niscpr.res.in

Data on Plant Sources of this compound

| Plant Species | Family | Part(s) Studied | Analytical Method(s) | Reference |

| Parkinsonia aculeata | Fabaceae | Aerial Parts, Leaves | UPLC-ESI-MS/MS | knapsackfamily.comknapsackfamily.comnih.gov |

| Ceropegia variegata | Apocynaceae | Stems | LC-MS | arid.myresearchgate.net |

| Clitoria ternatea | Fabaceae | Flowers | HR LCMS | mbimph.com |

| Gonostegia hirta | Urticaceae | Leaves | LC-MS/MS (QTOF) | niscpr.res.in |

Structure

3D Structure

Properties

Molecular Formula |

C21H20O11 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2/t14-,17+,18+,19-,21+/m1/s1 |

InChI Key |

PLAPMLGJVGLZOV-UBLYIXNCSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O)O |

Origin of Product |

United States |

Occurrence and Botanical Distribution of 8 C Galactosylluteolin

Natural Sources and Ecological Distribution in Plant Genera

Findings in Honey Samples

While direct analysis of 8-C-Galactosylluteolin in honey is not extensively documented in the provided search results, the presence of flavonoids in honey is well-established. Honey composition is directly related to the floral sources visited by bees. Therefore, the presence of this compound in honey would be contingent on the bees foraging on plants that produce this specific compound.

Identification in Rosa indica

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) analysis of the leaves of Rosa indica has successfully identified the presence of 6-C-Galactosylluteolin. phcogres.com This finding suggests that isomers of C-galactosylluteolin are present in this plant species.

Occurrence in Azadirachta indica (Neem Tree)

Aqueous leaf extracts of the neem tree (Azadirachta indica) have been analyzed using High-Resolution Liquid Chromatography-Mass Spectrometry (HRLC-MS), revealing the presence of 6-C-Galactosylluteolin. luvas.edu.in This compound was identified among other significant phytochemicals, contributing to the complex chemical profile of this medicinally important tree. luvas.edu.innih.gov

Profiling in Wolffia globosa (Duckweed)

Metabolomic studies of Wolffia globosa, a small aquatic plant, have identified 6-C-Galactosylluteolin. researchgate.netamazonaws.comnih.gov The identification was made through UPLC-MS analysis of fresh duckweed subjected to various cell wall rupture methods. researchgate.netnih.govacs.org This compound is part of the rich bioactive profile of this plant. researchgate.netnih.gov

Presence in Ocimum tenuiflorum (Shyama Tulsi)

HR-LCMS profiling of n-butanol and ethyl acetate (B1210297) fractions of Ocimum tenuiflorum (Shyama Tulsi) has confirmed the presence of 6-C-Galactosylluteolin. researchgate.net This compound is among the various polyphenols identified in this revered medicinal herb. researchgate.netscielo.org.mxscielo.org.mx

Biosynthetic Pathways and Precursors of C-Glycosylflavonoids

The biosynthesis of C-glycosylflavonoids is a complex process that diverges from the more common O-glycosylation pathway. While the general flavonoid skeleton is formed from the well-established shikimate and acetate-malonate pathways, the attachment of the sugar moiety via a C-C bond involves specific enzymatic steps that are still being elucidated.

The core intermediates in flavonoid biosynthesis, flavanones, are considered the likely precursors for C-glycosylation. nih.gov Studies have indicated that C-glycosylation may occur at the flavanone (B1672756) stage, prior to the formation of the final flavone (B191248) structure. thieme-connect.com Specifically, 2-hydroxyflavanones have been identified as direct precursors for enzyme-catalyzed C-glucosylation in some plant species. nih.gov

The formation of the C-glycosidic bond is catalyzed by a specific C-glycosyltransferase (CGT). nih.gov This enzyme facilitates the transfer of a sugar moiety, typically from a UDP-sugar donor, to the flavonoid aglycone. Following C-glycosylation, a dehydration step is often required to yield the final, stable flavone-C-glycoside. nih.gov It is generally accepted that C-glycosylation precedes any subsequent O-glycosylation events. thieme-connect.com

Precursors for the flavonoid backbone itself include intermediates from the phenylpropanoid pathway, such as p-coumaric acid, which contribute to the formation of Ring B and the C3 segment of the flavonoid structure. thieme-connect.com Ring A is derived from three molecules of malonyl-CoA. These precursors undergo a series of condensation and cyclization reactions to form the chalcone, which is then isomerized to a flavanone, the key substrate for C-glycosyltransferases.

Advanced Methodologies for Extraction, Isolation, and Synthesis

Optimized Extraction Techniques from Plant Matrices

The initial step in obtaining 8-C-Galactosylluteolin involves its extraction from plant materials. The choice of extraction technique and solvent system is critical for maximizing the yield and purity of the target compound.

The selection of an appropriate solvent is fundamental for the efficient extraction of this compound. The polarity of the solvent must be matched with that of the target compound to ensure effective solubilization. For flavonoids and their glycosides, which are generally polar compounds, polar solvents are preferred.

Methanol and Ethanol: These alcohols are widely used for the extraction of flavonoids due to their ability to disrupt plant cell walls and solubilize a broad range of polar and moderately polar compounds. Methanol, in particular, is often effective for extracting glycosylated flavonoids.

Water: As a highly polar solvent, water can be used for extracting water-soluble flavonoids. However, its use alone may be less efficient for certain compounds and can also lead to the co-extraction of other water-soluble plant constituents like sugars and proteins.

Solvent Mixtures: Aqueous mixtures of methanol or ethanol are frequently employed to enhance extraction efficiency. The addition of water to the organic solvent increases its polarity, which can be beneficial for extracting highly polar glycosides like this compound. The ratio of alcohol to water is a critical parameter that needs to be optimized for each specific plant matrix. For instance, an 80% methanol or ethanol solution is a common starting point for flavonoid extraction.

In a study on a related compound, luteolin (B72000) 8-C-β-D-glucopyranoside, from the roots of Salvadora persica, sequential extraction with solvents of increasing polarity was performed. researchgate.nettsijournals.com This involved initial defatting with petroleum ether, followed by extraction with chloroform, ethyl acetate (B1210297), and finally methanol. tsijournals.com The target compound was found in the more polar ethyl acetate and methanol extracts. researchgate.nettsijournals.com

Table 1: Comparison of Solvents for Flavonoid Glycoside Extraction

| Solvent/Mixture | Polarity | Advantages | Disadvantages |

| Methanol | High | High extraction efficiency for a wide range of flavonoids. | Can extract a broad range of compounds, potentially requiring more extensive purification. |

| Ethanol | High | Generally considered safer than methanol; good extraction efficiency. | May be slightly less efficient than methanol for some polar compounds. |

| Water | Very High | Inexpensive and non-toxic. | Can lead to the co-extraction of many water-soluble impurities; may not be efficient for all flavonoid glycosides. |

| Methanol/Water Mixtures | Adjustable | Polarity can be fine-tuned to optimize extraction of the target compound. | Requires optimization of the solvent ratio. |

| Ethanol/Water Mixtures | Adjustable | Balances efficacy and safety; adjustable polarity. | Requires optimization of the solvent ratio. |

Maceration is a simple and widely used extraction technique that involves soaking the plant material in a chosen solvent for a specific period with occasional agitation. researchgate.net This method is advantageous for thermolabile compounds as it is typically carried out at room temperature. The extended contact time between the plant material and the solvent facilitates the diffusion of the target compounds into the solvent.

Soxhlet extraction is a continuous extraction method that offers a more exhaustive extraction compared to maceration. researchgate.net In this process, the plant material is placed in a thimble, and fresh, heated solvent is continuously cycled through it. This ensures that the extraction is always performed with a fresh solvent, creating a high concentration gradient that drives the extraction process. While efficient, the prolonged exposure to heat in Soxhlet extraction can be detrimental to heat-sensitive compounds.

For the extraction of luteolin and its derivatives, both maceration and Soxhlet extraction have been successfully employed. nih.gov The choice between these methods often depends on the stability of the target compound and the desired extraction efficiency.

To maximize the extraction yield and purity of this compound, several parameters need to be systematically optimized. These include:

Solvent-to-Solid Ratio: A higher solvent-to-solid ratio generally leads to a better extraction efficiency, but an excessively large volume of solvent can be wasteful and increase the time and energy required for subsequent solvent removal.

Extraction Time: The duration of the extraction process needs to be sufficient to allow for the complete diffusion of the target compound from the plant matrix into the solvent.

Temperature: For methods like maceration, a slight increase in temperature can enhance the solubility of the compound and the diffusion rate. However, for thermolabile compounds, the temperature should be kept low to prevent degradation. In Soxhlet extraction, the temperature is determined by the boiling point of the solvent.

Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, thereby improving extraction efficiency.

Response surface methodology (RSM) is a statistical approach that can be used to optimize these parameters simultaneously, allowing for the determination of the optimal conditions for achieving the highest yield of the target compound.

Isolation and Purification Chromatographic Approaches

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation, identification, and quantification of individual components in a mixture. For the isolation of flavonoid glycosides like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode.

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. More polar compounds, like this compound, will have a lower affinity for the non-polar stationary phase and will elute earlier, while less polar compounds will be retained longer.

The mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve the desired separation. A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased over time, is often used to achieve a good separation of compounds with a wide range of polarities.

Table 2: Typical HPLC Parameters for Flavonoid Glycoside Separation

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile or Methanol |

| Elution | Gradient elution (e.g., starting with a low percentage of B and increasing over time) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector at a wavelength corresponding to the absorbance maximum of the compound (e.g., ~350 nm for luteolin glycosides) |

| Column Temperature | 25-40 °C |

For the isolation of larger quantities of this compound for further studies, preparative chromatography is employed. This can be achieved using preparative HPLC, which utilizes larger columns and higher flow rates than analytical HPLC to handle larger sample loads.

Another valuable technique for the enrichment of flavonoid glycosides is the use of Sephadex LH-20 column chromatography. Sephadex LH-20 is a size-exclusion and adsorption chromatography medium that is effective in separating flavonoids from other plant constituents. In a study on the isolation of luteolin 8-C-glucoside (orientin), a related compound, Sephadex LH-20 chromatography with methanol as the eluent was used as a final purification step. unimi.it

The general workflow for isolation and purification would involve an initial fractionation of the crude extract using a technique like column chromatography with silica gel or a polymeric adsorbent. This is followed by further purification of the enriched fractions using preparative HPLC or Sephadex LH-20 chromatography to obtain the pure this compound. The purity of the isolated compound is then confirmed using analytical HPLC and spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, in the isolation of luteolin 8-C-β-D-glucopyranoside, column chromatography on silica gel was a key step, followed by recrystallization to obtain the pure compound. tsijournals.com

Synthetic Approaches for this compound

The de novo synthesis of this compound presents a significant challenge due to the complexity of forming a C-glycosidic bond with regioselectivity at the C-8 position of the luteolin backbone. Nevertheless, several strategies can be envisaged based on advancements in synthetic organic chemistry, enzymology, and biotechnology.

A potential strategy involves the following key steps:

Synthesis of a C-Galactosyl Phloroacetophenone Intermediate: This crucial step involves the introduction of the galactose moiety onto a phloroglucinol derivative. A common method to achieve this is through a regio- and stereoselective O→C glycosyl rearrangement nih.gov. Alternatively, Lewis acid-catalyzed C-glycosylation of phenols, such as phloroglucinol derivatives, with a protected galactose donor could be employed researchgate.net. The choice of Lewis acid and reaction conditions is critical to favor the desired C-glycoside over the O-glycoside and to achieve ortho-selectivity to the phenolic hydroxyl groups.

Aldol Condensation: The resulting C-galactosyl phloroacetophenone derivative would then undergo an Aldol condensation with a suitably protected 3,4-dihydroxybenzaldehyde derivative. This reaction forms the chalcone backbone, which is the precursor to the flavonoid structure nih.gov.

Cyclization to the Flavone (B191248) Core: The synthesized C-galactosylchalcone is then subjected to cyclization to form the flavone ring system. A common method for this transformation is the use of iodine in dimethyl sulfoxide (I2-DMSO), which promotes oxidative cyclization nih.gov.

Deprotection: The final step involves the removal of all protecting groups from the hydroxyl functions on both the luteolin and galactose moieties to yield this compound.

Table 1: Potential Reagents and Conditions for Chemical Synthesis of this compound

| Step | Reaction | Key Reagents and Conditions |

| 1 | C-Galactosylation | Protected galactose donor (e.g., galactosyl fluoride), phloroglucinol derivative, Lewis acid (e.g., BF3·OEt2) |

| 2 | Aldol Condensation | C-galactosyl phloroacetophenone, protected 3,4-dihydroxybenzaldehyde, base (e.g., KOH) |

| 3 | Cyclization | C-galactosylchalcone, Iodine (I2), Dimethyl sulfoxide (DMSO) |

| 4 | Deprotection | Hydrogenolysis (e.g., H2, Pd/C) or acidic/basic hydrolysis |

This table presents a hypothetical reaction scheme based on established methodologies for similar compounds.

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing high regioselectivity and stereoselectivity under mild reaction conditions. The key enzymes for the synthesis of C-glycosylflavonoids are C-glycosyltransferases (CGTs) cpu.edu.cn.

Plant-derived CGTs can be broadly categorized into two types. Type I CGTs act on 2-hydroxyflavanones, which are precursors to flavones, while Type II CGTs can directly glycosylate the flavone aglycone at the C-6 or C-8 position nih.gov. For the synthesis of this compound, a Type II CGT with specificity for both luteolin as the acceptor and a galactose donor would be ideal.

While a specific CGT for the C-8 galactosylation of luteolin has not been explicitly reported, the screening and characterization of novel CGTs from various plant sources is an active area of research nih.gov. The general enzymatic approach would involve:

Identification and Isolation of a Suitable CGT: This would likely involve screening plant extracts or genomic databases for enzymes capable of C-glycosylating flavones.

Enzymatic Reaction: The reaction would be carried out in a buffered solution containing luteolin, an activated galactose donor (typically UDP-galactose), and the purified or partially purified CGT.

The resulting 2-hydroxyflavanone-C-glycosides formed by some CGTs are unstable and can spontaneously dehydrate to a mixture of 6-C- and 8-C-glycosyl derivatives researchgate.netnih.gov. The ratio of these isomers can sometimes be influenced by the presence of a dehydratase enzyme researchgate.netnih.gov.

Table 2: Key Components for Enzymatic Synthesis of this compound

| Component | Description |

| Substrate (Acceptor) | Luteolin |

| Substrate (Donor) | UDP-galactose |

| Enzyme | C-glycosyltransferase (CGT) with C-8 regioselectivity for luteolin |

| Reaction Buffer | Aqueous buffer system to maintain optimal pH and temperature for enzyme activity |

The heterologous expression of biosynthetic pathways in microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, offers a promising and sustainable platform for the production of valuable plant secondary metabolites, including flavonoid C-glycosides researchgate.net.

The de novo biosynthesis of this compound in a microbial host would require the introduction of a multi-gene pathway. This engineered pathway would need to:

Produce the Luteolin Aglycone: This involves expressing the necessary enzymes from the phenylpropanoid pathway to convert a simple precursor like tyrosine or phenylalanine into luteolin frontiersin.org.

Synthesize the UDP-galactose Donor: The microbial host's central metabolism would need to be engineered to enhance the intracellular pool of UDP-galactose. This can be achieved by overexpressing genes such as UDP-glucose epimerase (GalE) nih.govnih.gov.

Perform the C-glycosylation Step: A gene encoding a C-glycosyltransferase with the desired regioselectivity for the C-8 position of luteolin and specificity for UDP-galactose would need to be introduced and expressed.

Recent successes in the microbial production of other flavonoid C-glycosides, such as vitexin and orientin (B1677486), demonstrate the feasibility of this approach. For instance, high titers of these compounds have been achieved in E. coli by co-expressing a C-glucosyltransferase with sucrose synthase to improve the supply of the sugar donor nih.gov. Similar strategies could be adapted for the production of this compound.

Table 3: Genetic Components for Biotechnological Production of this compound in a Microbial Host

| Genetic Component | Function |

| Luteolin Biosynthesis Pathway Genes | Enzymes for the conversion of a precursor (e.g., tyrosine) to luteolin |

| UDP-galactose Biosynthesis Genes | Overexpression of genes (e.g., galE) to increase the intracellular pool of UDP-galactose |

| C-glycosyltransferase (CGT) Gene | A gene encoding a CGT capable of C-8 galactosylating luteolin |

This table outlines the necessary genetic modifications for a hypothetical microbial production system.

Sophisticated Analytical and Spectroscopic Characterization

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a cornerstone technique for the analysis of 8-C-Galactosylluteolin, often coupled with chromatographic methods for separation prior to detection. This hyphenated approach allows for the precise determination of the compound's mass and the study of its fragmentation, which is crucial for structural confirmation.

HPTLC/HPLC-Mass Spectrometry (MS)

High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry are powerful tools for the analysis of complex mixtures containing flavonoids like this compound. In studies of plant extracts, HPTLC-MS has been utilized to identify various phenolic compounds. nih.gov The process involves separating the components of a sample on an HPTLC plate, after which the specific spot corresponding to a compound of interest can be eluted and analyzed by a mass spectrometer. nih.govslideshare.net This technique is valued for its efficiency and cost-effectiveness in the routine analysis of herbal medicines and plant extracts. tmrjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for identifying and quantifying this compound in various biological matrices. This technique involves the separation of the compound by liquid chromatography, followed by ionization and two stages of mass analysis. The first stage selects the precursor ion of this compound, which is then fragmented, and the resulting product ions are analyzed in the second stage. This fragmentation pattern provides a structural fingerprint of the molecule. For C-glycosyl flavonoids like this compound, the fragmentation is more complex than for O-glycosyl flavonoids because the carbon-carbon bond between the sugar and the flavonoid aglycone is more stable. nih.gov Instead, cleavage often occurs within the sugar moiety itself. nih.gov

In analyses of various plant extracts, this compound has been identified using LC-MS/MS. pjoes.commdpi.com The technique allows for the differentiation of isomers and provides detailed structural information based on the observed fragmentation patterns.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS/MS)

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS/MS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. This high resolution is critical for distinguishing between compounds with very similar molecular weights. HR-LCMS/MS has been employed in the phytochemical profiling of various medicinal herbs, successfully identifying this compound among a multitude of other compounds. researchgate.netscielo.org.mxscielo.org.mx In one study, this compound was identified with a molecular formula of C21H20O11 and a molecular weight of 448.0983. tucl.edu.np

The high accuracy of HR-LCMS/MS also aids in differentiating between acyl and sugar residues that may have the same nominal mass but different exact masses. For example, it can distinguish between a caffeoyl moiety (162.0317 Da) and a hexosyl residue (162.0528 Da). nih.gov

Table 1: HR-LCMS/MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C21H20O11 | tucl.edu.np |

| Molecular Weight | 448.0983 | tucl.edu.np |

| Retention Time (min) | 7.331 | tucl.edu.np |

| Mass Error (ppm) | 5.03 | tucl.edu.np |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. When coupled with mass spectrometry, UPLC-MS is a powerful platform for metabolomics and phytochemical analysis. UPLC-MS has been used to profile the metabolites in plant pods, identifying this compound as one of the constituents. mdpi.com The high separation efficiency of UPLC is particularly beneficial for resolving complex mixtures of isomeric flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including the conformation and linkage of the sugar moiety in C-glycosyl flavonoids.

Confirmation of Galactose Substitution Pattern

While mass spectrometry provides crucial information about molecular weight and fragmentation, NMR spectroscopy is essential for unambiguously determining the precise location of the galactose unit on the luteolin (B72000) backbone and the stereochemistry of the glycosidic bond. The distinction between C-6 and C-8 substitution for the sugar moiety has historically been made based on chromatographic comparisons and the chemical shift changes observed in the aromatic protons of the flavonoid. scribd.com For this compound, 1H-NMR and 13C-NMR spectra would provide characteristic signals for the protons and carbons of both the luteolin and galactose units. The coupling constants observed in the 1H-NMR spectrum can help to establish the relative stereochemistry of the sugar protons, confirming it as galactose. Furthermore, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) can show long-range correlations between the anomeric proton of the galactose and the C-7, C-8, and C-9 carbons of the luteolin A-ring, definitively confirming the C-8 linkage.

Analysis of Glycosylation-Induced Proton Shifts (e.g., H-6 and H-7)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. In the case of C-glycosyl flavonoids, the position of the sugar moiety on the aglycone is critical. The attachment of the galactose unit to the C-8 position of the luteolin core induces significant changes in the chemical environment of the nearby protons, particularly H-6, which can be observed in the ¹H NMR spectrum.

In the aglycone luteolin, the H-6 and H-8 protons on the A-ring typically appear as distinct signals. However, upon C-glycosylation at the C-8 position to form this compound, the signal corresponding to H-8 is absent, and the signal for the remaining A-ring proton, H-6, appears as a singlet. This observation is a primary indicator of C-8 substitution.

Furthermore, the chemical shift of the H-6 proton is influenced by the electronic changes brought about by the C-C linkage to the galactose sugar. Compared to the chemical shift of H-6 in unsubstituted luteolin (typically around 6.2 ppm), the H-6 proton in 8-C-glycosylated luteolins experiences a downfield shift. For instance, in luteolin-8-C-glucoside (orientin), a closely related compound, the H-6 signal is observed at approximately 6.50 ppm. This deshielding effect is a direct consequence of the electronic modifications introduced by the bulky glycosyl group at the adjacent C-8 position. The absence of a proton at C-8 and the characteristic singlet for H-6 provide strong evidence for the 8-C-glycosidic linkage.

| Proton | Luteolin (Approx. δ, ppm) | Luteolin-8-C-glucoside (Orientin) (Approx. δ, ppm) | Observation for this compound |

| H-6 | ~6.20 (d) | ~6.50 (s) | Downfield shift and appears as a singlet. |

| H-8 | ~6.45 (d) | Absent | Signal is absent due to substitution. |

Note: The table presents typical approximate chemical shifts for comparison. Exact values can vary based on solvent and experimental conditions. The data for Luteolin-8-C-glucoside is used as a close proxy for this compound due to the structural similarity of the glycosidic linkage.

Heteronuclear Multiple Bond Correlation (HMBC) for C-Glycosidic Linkage Confirmation

While ¹H NMR provides initial evidence, two-dimensional (2D) NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguously confirming the C-glycosidic linkage. The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).

For this compound, the key correlation is between the anomeric proton of the galactose unit (H-1'') and the carbons of the luteolin A-ring. A definitive HMBC spectrum will show a correlation between the anomeric proton (H-1'') and the C-8 carbon of the luteolin core. This three-bond correlation (³J_CH) is unequivocal proof of the C-C bond between C-1'' of the galactose and C-8 of the luteolin.

Additionally, correlations between the anomeric proton (H-1'') and the adjacent carbons C-7 and C-9 of the A-ring provide further structural confirmation. The observation of these long-range couplings solidifies the assignment of the glycosylation site, distinguishing it from the 6-C isomer (isoorientin), where correlations would be seen to C-5 and C-7. The absence of a cross-peak does not necessarily disprove a correlation, as its intensity depends on the coupling constant, but the presence of these key correlations is considered definitive.

| Correlating Nuclei | Type of Correlation | Significance |

| H-1'' ↔ C-8 | ³J_CH | Confirms the C-glycosidic bond at the C-8 position. |

| H-1'' ↔ C-7 | ²J_CH | Supports the attachment at the C-8 position. |

| H-1'' ↔ C-9 | ³J_CH | Further confirms the C-8 linkage. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For flavonoids, the UV-Vis spectrum typically shows two major absorption bands: Band I (300-400 nm), associated with the cinnamoyl system (B-ring and C-ring), and Band II (240-285 nm), related to the benzoyl system (A-ring).

The attachment of a sugar moiety to the flavonoid aglycone can cause shifts in these absorption maxima. A bathochromic shift, or red shift, is a shift of an absorption maximum to a longer wavelength. In the case of this compound, the introduction of the galactose group at the C-8 position alters the electronic properties of the chromophore system.

| Compound | Band II (λ_max, nm) | Band I (λ_max, nm) |

| Luteolin | ~257 | ~349 |

| This compound | Shifted value | Shifted value (potential slight bathochromic shift) |

Note: Specific λ_max values for this compound can vary. The table illustrates the expected comparison with the luteolin aglycone.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The spectrum shows a broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the stretching vibrations of the multiple hydroxyl (-OH) groups present on both the luteolin core and the galactose moiety. The stretching vibration of the C=O (carbonyl) group of the γ-pyrone ring in the flavonoid structure is typically observed as a strong, sharp peak around 1650-1660 cm⁻¹.

Aromatic C=C stretching vibrations from the A and B rings appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations, associated with the phenolic hydroxyl groups and the ether linkage within the pyran ring of galactose, give rise to bands in the 1300-1000 cm⁻¹ region. The presence of aliphatic C-H bonds in the galactose sugar is confirmed by stretching absorptions just below 3000 cm⁻¹ (around 2900 cm⁻¹).

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3300 (broad) | O-H stretch | Phenolic and alcoholic hydroxyl groups |

| ~2900 | C-H stretch | Aliphatic C-H in galactose moiety |

| ~1655 | C=O stretch | γ-Pyrone carbonyl group |

| ~1610, ~1500 | C=C stretch | Aromatic rings |

| ~1300-1000 | C-O stretch | Phenols, ethers (in galactose) |

Chemical Transformations and Derivatization Studies

Oxidation Reactions and Product Characterization (e.g., Quinones)

The oxidation of flavonoids, particularly those possessing a catechol moiety like 8-C-galactosylluteolin, is a fundamental process that can significantly impact their biological function. The 3',4'-dihydroxy configuration on the B-ring of this compound is the primary site for oxidation.

Electrochemical studies on closely related C-glycosylflavones, such as luteolin-8-C-glucoside (orientin), provide valuable insights into the oxidative behavior of this compound. mdpi.com Voltammetric analyses have shown that luteolin (B72000) and its C-glycosides undergo a reversible two-electron oxidation process at the catechol group, leading to the formation of the corresponding ortho-quinone. mdpi.comresearchgate.net This transformation is a key feature of their antioxidant activity, as the resulting quinone can be subsequently reduced back to the catechol form.

The oxidation process can be represented as follows: This compound (catechol form) ⇌ this compound-3',4'-quinone + 2e⁻ + 2H⁺

The electrochemical oxidation of luteolin-8-C-glucoside (orientin) occurs at a potential of approximately +0.29 V (vs. Ag/AgCl), indicating that it is readily oxidized. mdpi.com It is expected that this compound would exhibit a similar oxidation potential due to the structural analogy. The presence of the galactose moiety at the C-8 position does not significantly affect the electrochemical properties of the B-ring catechol. mdpi.com

The characterization of the resulting quinone products is often performed using spectroscopic techniques. For instance, in the oxidation of luteolin, the formation of the quinone is confirmed by changes in the UV-Vis spectrum and by using techniques like HPLC-MS/MS to identify the molecular ion of the oxidized product. researchgate.net The quinone derivatives are generally less stable than their parent compounds and can undergo further reactions, such as hydroxylation or polymerization, especially in aqueous solutions. researchgate.net

Table 1: Electrochemical Oxidation Data for Luteolin and its C-Glycoside

| Compound | Oxidation Potential (Epa vs. Ag/AgCl) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Luteolin | ~ +0.2 V | Reversible, 2e⁻, 2H⁺ | ortho-quinone | researchgate.net |

| Luteolin-8-C-glucoside (Orientin) | ~ +0.29 V | Reversible | ortho-quinone | mdpi.com |

This table presents data for luteolin and its 8-C-glucoside as a proxy for the expected behavior of this compound.

Reduction Reactions to Corresponding Reduced Forms

The reduction of the carbonyl group at the C-4 position of the C-ring in flavones is a significant chemical transformation that leads to the formation of colored anthocyanidin-like compounds. A notable method for this transformation is the Clemmensen reduction, which utilizes zinc-amalgam in the presence of an acid.

Studies on various C-glycosylflavones have demonstrated the feasibility of this reaction. For instance, 6-C-β-glucopyranosyl-7-O-methylluteolinidin has been successfully synthesized from its corresponding C-glycosylflavone precursor via Clemmensen reduction. nih.gov This suggests that this compound can be similarly reduced to its corresponding C-glycosylanthocyanidin.

The general reaction can be depicted as: This compound (a flavone) --(Zn(Hg), HCl)--> 8-C-Galactosylluteolinidin (an anthocyanidin)

This reduction alters the chromophore of the molecule, resulting in a significant color change, typically to red or purple, depending on the pH. The resulting C-glycosylanthocyanidins are of particular interest due to their enhanced stability compared to their O-glycoside counterparts. nih.gov The C-C bond between the sugar and the aglycone is resistant to acid hydrolysis, which is a common degradation pathway for naturally occurring anthocyanins. nih.gov This increased stability could broaden their potential applications as natural colorants and nutraceuticals. nih.gov

Table 2: Products of Clemmensen Reduction of C-Glycosylflavones

| Precursor (C-Glycosylflavone) | Product (C-Glycosylanthocyanidin) | Yield (%) | Reference |

|---|---|---|---|

| 6-C-β-Glucopyranosyl-7-O-methylluteolin | 6-C-β-Glucopyranosyl-7-O-methylluteolinidin | 14-32 | nih.gov |

| 8-C-β-Glucopyranosylapigenin | 8-C-β-Glucopyranosylapigeninidin | 14-32 | nih.gov |

| 6,8-di-C-β-Glucopyranosylapigenin | 6,8-di-C-β-Glucopyranosylapigeninidin | 14-32 | nih.gov |

This table provides examples of the reduction of related C-glycosylflavones, indicating the expected transformation for this compound.

Nucleophilic Substitution Reactions for Moiety Modification

The phenolic hydroxyl groups on the A and B rings of this compound are susceptible to nucleophilic substitution reactions, such as alkylation and acylation. These modifications can alter the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and bioavailability.

While specific studies on the nucleophilic substitution of this compound are limited, research on its aglycone, luteolin, provides a framework for potential derivatization strategies. The hydroxyl groups at positions 5, 7, 3', and 4' can be targeted for modification. frontiersin.org For instance, selective benzylation followed by alkylation or acylation and subsequent debenzylation has been used to create a series of 5-O-substituted luteolin derivatives. frontiersin.org

These reactions typically involve the use of an alkyl halide or an acyl chloride in the presence of a base. The reactivity of the different hydroxyl groups can vary, allowing for some degree of selective modification. For example, the 7-OH and 4'-OH groups are generally more reactive than the 5-OH and 3'-OH groups. frontiersin.org

Modification of the galactose moiety through nucleophilic substitution is also a theoretical possibility, although less commonly explored in the context of flavonoids. The hydroxyl groups of the sugar could potentially be targeted for reactions like etherification or esterification to create novel derivatives with altered properties.

Structure-Property Relationships in Modified this compound Derivatives

The chemical modifications described above can lead to significant changes in the biological properties of this compound. Understanding the relationship between the structural features of these derivatives and their activity is crucial for the rational design of new compounds with desired functionalities.

Antioxidant Activity: The antioxidant capacity of luteolin and its derivatives is strongly linked to the presence of the catechol group in the B-ring. mdpi.com This moiety is an excellent hydrogen donor and can effectively scavenge free radicals. Studies on various C-glycosylflavones have shown that while the fundamental antioxidant mechanism is retained, the nature and position of the glycosyl substituent can modulate the activity. mdpi.com In some cases, C-glycosylation at the C-6 or C-8 position has been found to slightly decrease the antioxidant activity compared to the aglycone, luteolin. mdpi.com However, the C-glycosidic bond enhances the stability of the molecule.

Enzyme Inhibition: The substitution pattern on the flavonoid scaffold plays a critical role in its interaction with enzymes. For example, a study on influenza endonuclease inhibitors found that both luteolin and its 8-C-glucoside (orientin) are potent inhibitors. mdpi.com Interestingly, orientin (B1677486) (IC₅₀ of 42 ± 2 nM) showed slightly higher inhibitory potency than luteolin (IC₅₀ of 73 ± 3 nM), suggesting that the C-8 glycosyl moiety contributes favorably to the binding interaction with the enzyme's active site. mdpi.com Further derivatization at the C-7 and C-8 positions of luteolin has been explored to understand the structure-activity relationship for this specific target. mdpi.com

Table 3: Structure-Activity Relationship of Luteolin Derivatives as Influenza Endonuclease Inhibitors

| Compound | IC₅₀ (nM) | Key Structural Feature | Reference |

|---|---|---|---|

| Luteolin | 73 ± 3 | Aglycone | mdpi.com |

This table highlights the influence of C-8 glycosylation on the enzyme inhibitory activity of luteolin.

Mechanistic Investigations of Biological Activities

Antioxidant Mechanisms and Radical Scavenging Capabilities

8-C-Galactosylluteolin exhibits potent antioxidant effects through multiple pathways, including the direct neutralization of free radicals, reduction of ferric iron, chelation of metal ions, and inhibition of lipid peroxidation. These actions collectively contribute to the mitigation of oxidative stress at the cellular level.

The antioxidant activity of this compound is prominently demonstrated by its capacity to scavenge synthetic radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). researchgate.netmdpi.com The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. medchemexpress.com Similarly, the ABTS assay assesses the capacity to quench the ABTS radical cation. Flavonoids, including this compound, are known to effectively scavenge these radicals. researchgate.netmdpi.com

In addition to scavenging synthetic radicals, flavonoids can enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD). researchgate.netfrontiersin.org SOD catalyzes the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen and hydrogen peroxide, thus playing a crucial role in cellular defense against oxidative damage. frontiersin.org The ability of compounds like this compound to interact with and neutralize various reactive oxygen species (ROS) underscores their direct antioxidant potential. researchgate.net

Table 1: Direct Radical Scavenging Assays

| Assay | Principle | Role of this compound |

|---|---|---|

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.commedchemexpress.com | Donates a hydrogen atom to neutralize the DPPH radical, demonstrating its free radical scavenging capacity. |

| ABTS | Involves the generation of the ABTS radical cation, which is then reduced by an antioxidant, leading to a loss of color. researchgate.net | Scavenges the ABTS radical cation, indicating its broad-spectrum antioxidant activity. researchgate.net |

| SOD | Assesses the activity of the superoxide dismutase enzyme, which converts superoxide radicals into less harmful molecules. frontiersin.org | May enhance the activity of SOD, contributing to the cellular defense against superoxide radicals. researchgate.net |

The Ferric Reducing Antioxidant Power (FRAP) assay is a common method used to measure the total antioxidant capacity of a substance. sigmaaldrich.comresearchgate.net This assay is based on the ability of an antioxidant to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron at a low pH, which results in the formation of a colored complex that can be quantified. sigmaaldrich.comcellbiolabs.com The intensity of the color is directly proportional to the reducing power of the antioxidants present in the sample. mybiosource.comabcam.com

Studies on plant extracts rich in flavonoids, such as this compound, have demonstrated significant FRAP activity. researchgate.net This indicates that these compounds possess the ability to donate electrons, a key mechanism of antioxidant action. The reducing power measured by the FRAP assay provides a direct assessment of the antioxidant potential of compounds like this compound.

Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay

| Assay | Principle | Significance for this compound |

|---|---|---|

| FRAP | Measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. sigmaaldrich.com The resulting blue-colored complex is measured spectrophotometrically. cellbiolabs.comabcam.com | The ability of this compound to donate an electron reduces the Fe³⁺-TPZ complex, indicating its potent antioxidant and reducing capabilities. |

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can act as pro-oxidants by catalyzing the formation of highly reactive free radicals through Fenton and Haber-Weiss reactions. The ability of a compound to chelate these metal ions is an important antioxidant mechanism. semanticscholar.org Metal chelating agents form stable complexes with these ions, rendering them inactive and preventing them from participating in oxidative reactions. researchgate.net

Flavonoids, characterized by their specific chemical structures containing hydroxyl and carbonyl groups, are effective metal chelators. semanticscholar.org They can bind to metal ions, preventing the initiation of radical-generating reactions. This chelating activity is considered a secondary antioxidant mechanism, as it does not involve direct radical scavenging but rather prevents their formation. semanticscholar.org

Table 3: Metal Ion Chelating Activity

| Activity | Principle | Relevance to this compound |

|---|---|---|

| Metal Ion Chelation | Involves the formation of a complex between a chelating agent and a metal ion, sequestering the ion and preventing it from catalyzing oxidative reactions. semanticscholar.org | The structural features of this compound, particularly its hydroxyl groups, likely enable it to chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, thereby inhibiting the formation of reactive oxygen species. researchgate.net |

Lipid peroxidation is a destructive chain reaction that damages cell membranes and other lipid-containing structures. mdpi.commdpi.com It is initiated by free radicals attacking polyunsaturated fatty acids. mdpi.com Antioxidants can inhibit lipid peroxidation by scavenging the initiating radicals or by breaking the chain reaction. researchgate.net

Low-density lipoprotein (LDL) oxidation is a key event in the development of atherosclerosis. mdpi.com Oxidized LDL is taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques. Antioxidants that can prevent LDL oxidation are therefore of significant interest. Flavonoids have been shown to inhibit LDL oxidation by scavenging radicals and chelating transition metal ions that catalyze the oxidation process. nih.gov

Table 4: Inhibition of Lipid and LDL Oxidation

| Process | Description | Protective Role of this compound |

|---|---|---|

| Lipid Peroxidation | The oxidative degradation of lipids, initiated by free radicals, leading to cell damage. mdpi.commdpi.com | As a potent antioxidant, this compound can interrupt the chain reaction of lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals. researchgate.net |

| LDL Oxidation | The oxidative modification of low-density lipoproteins, a critical step in atherogenesis. mdpi.com | This compound may protect LDL from oxidation by scavenging free radicals and chelating metal ions, thereby potentially reducing the risk of atherosclerosis. |

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. nih.gov This imbalance can lead to damage to cellular components, including DNA, proteins, and lipids, and is implicated in various diseases. frontiersin.orgnih.gov

Antioxidant compounds can mitigate oxidative stress in cellular models through direct and indirect mechanisms. nih.gov Direct mechanisms involve the scavenging of free radicals, while indirect mechanisms include the upregulation of endogenous antioxidant defenses. nih.gov For instance, some antioxidants can activate the Keap1/Nrf2/ARE signaling pathway, which leads to the expression of a battery of antioxidant and cytoprotective genes. mednexus.org Studies on cellular models have shown that treatment with antioxidants can protect cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂). mdpi.com

Table 5: Cellular Mitigation of Oxidative Stress

| Cellular Process | Description | Implication for this compound |

|---|---|---|

| Cellular Oxidative Stress | An imbalance between ROS production and antioxidant defenses, leading to cellular damage. nih.gov | This compound can help restore redox balance by neutralizing excess ROS and supporting the cell's antioxidant capacity. |

| Activation of Antioxidant Response Pathways | Upregulation of endogenous antioxidant enzymes and cytoprotective genes through signaling pathways like Nrf2. mednexus.org | It is plausible that this compound could activate pathways like Nrf2, thereby enhancing the cell's intrinsic antioxidant defenses against oxidative insults. |

Anti-inflammatory Pathways and Modulation

The anti-inflammatory effects of flavonoids are often linked to their antioxidant properties, as oxidative stress is a key trigger for inflammatory responses. researchgate.net Compounds like this compound are known to possess anti-inflammatory properties. mdpi.commbimph.com The molecular mechanisms underlying these effects involve the modulation of various signaling pathways and the inhibition of pro-inflammatory enzymes and cytokines.

Flavonoids can influence the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov By inhibiting the activation of NF-κB, these compounds can suppress the expression of numerous pro-inflammatory genes. Additionally, flavonoids can inhibit the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Modulation of NF-κB Signaling Pathway

This compound has been identified in studies as a component of plant extracts that exhibit anti-inflammatory properties. mbimph.comresearchgate.net The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by inflammatory stimuli, it translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory proteins. nih.gov

Research on related flavonoid compounds, such as poncirin, demonstrates that the inhibition of the NF-κB pathway is a crucial mechanism for their anti-inflammatory effects. nih.gov This inhibition involves preventing the degradation and phosphorylation of IκB-α, which in turn blocks the nuclear translocation of the p50 and p65 subunits of NF-κB. nih.gov This mechanism ultimately leads to the downregulation of genes responsible for inflammation. nih.gov While direct studies on this compound's specific interaction with the NF-κB pathway are limited, its presence in extracts with known anti-inflammatory activity suggests a potential role in modulating this critical signaling cascade. mbimph.comresearchgate.net

Inhibition of Pro-inflammatory Cytokines

The inflammatory response is mediated by a variety of signaling molecules, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov These cytokines play a central role in initiating and amplifying inflammatory reactions. nih.gov

Studies on plant extracts containing this compound have demonstrated a significant suppression of pro-inflammatory cytokine secretion. researchgate.net For instance, treatment with these extracts has been shown to reduce the levels of IL-1β, IL-6, and TNF-α. researchgate.net The inhibition of these key inflammatory mediators is a significant indicator of the anti-inflammatory potential of compounds within these extracts. The mechanism often involves the downregulation of the gene expression of these cytokines. nih.gov

Inhibition of Pro-inflammatory Enzymes (e.g., COX-2, iNOS)

The enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key players in the inflammatory process. nih.govresearchgate.net COX-2 is responsible for the production of prostaglandins, which contribute to pain and inflammation, while iNOS produces nitric oxide, a pro-inflammatory mediator. nih.govresearchgate.net

Research on flavonoids structurally related to this compound has shown potent inhibitory effects on these enzymes. nih.govresearchgate.net For example, certain flavonoids can reduce the protein and mRNA expression levels of both iNOS and COX-2 in a concentration-dependent manner in macrophage cell lines stimulated with lipopolysaccharide (LPS). nih.gov This inhibition of pro-inflammatory enzymes is a critical aspect of their anti-inflammatory activity. nih.govresearchgate.net

Cellular and Molecular Targets in Inflammatory Responses

The anti-inflammatory effects of flavonoids, including potentially this compound, are exerted through their interaction with various cellular and molecular targets. A primary target is the inhibition of the NF-κB signaling pathway, which controls the expression of numerous pro-inflammatory genes. nih.gov By preventing the activation and nuclear translocation of NF-κB, these compounds can effectively dampen the inflammatory cascade. nih.gov

Furthermore, flavonoids can directly target and inhibit the activity of pro-inflammatory enzymes like COX-2 and iNOS. nih.govresearchgate.net They also suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govresearchgate.net At a cellular level, these actions lead to reduced inflammation and can protect cells from oxidative stress-induced damage. researchgate.net

Anticancer and Antiproliferative Effects (In Vitro and Preclinical Models)

Inhibition of Cancer Cell Proliferation

This compound has been identified as a component in plant extracts that exhibit antiproliferative properties against various cancer cell lines. mbimph.compjoes.comayurgreenscientifica.org The uncontrolled proliferation of cancer cells is a hallmark of the disease.

Studies on extracts containing this compound have shown inhibition of cell proliferation in several types of cancer, including gastric cancer. mbimph.com The mechanisms behind this inhibition are multifaceted and can involve the regulation of genes associated with the cell cycle. jmb.or.krnih.gov For instance, some flavonoids can inhibit cyclin proteins, which are crucial for cell cycle progression, thereby halting the growth of cancer cells. nih.gov While direct evidence for this compound is still emerging, its presence in extracts with demonstrated antiproliferative effects points to its potential as an anticancer agent. mbimph.compjoes.com

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. frontiersin.org A key strategy in cancer therapy is to induce apoptosis in cancer cells. frontiersin.orgnih.gov

This compound is found in plant extracts that have been shown to induce apoptosis in cancer cells. mbimph.compjoes.comayurgreenscientifica.org The induction of apoptosis by flavonoids can occur through various mechanisms. One significant pathway involves the inhibition of fatty acid synthase (FAS), an enzyme overexpressed in many cancers. nih.gov Inhibition of FAS can lead to the induction of apoptosis. nih.gov Another mechanism involves the modulation of the Bcl-2 family of proteins, which regulate the mitochondrial pathway of apoptosis. ijmrhs.com This can include the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases, which are the executioners of apoptosis. ijmrhs.commdpi.com

Interactive Data Table: Research Findings on this compound and Related Compounds

| Biological Activity | Compound/Extract | Model System | Key Findings | Reference(s) |

| Anti-inflammatory | Plant extract containing 6-C-Galactosylluteolin | N/A | Suppressed secretion of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | researchgate.net |

| Anti-inflammatory | Poncirin (a flavonoid glycoside) | RAW 264.7 macrophage cells | Inhibited LPS-induced iNOS, COX-2, TNF-α, and IL-6 expression via NF-κB inactivation. | nih.gov |

| Anticancer | Plant extract containing 6-C-Galactosylluteolin | Leukemia cells | Induced apoptosis. | pjoes.com |

| Anticancer | Plant extract containing 6-C-Galactosylluteolin | Gastric cancer cells | Inhibited cell proliferation and induced apoptosis. | mbimph.com |

| Anticancer | Flavonoids (e.g., luteolin) | Prostate and breast cancer cells | Induced apoptosis, associated with inhibition of fatty acid synthase. | nih.gov |

Modulation of Cell Cycle Regulatory Proteins (CDK1, CDK2, Cyclin A, Cyclin B)

The progression of the cell cycle is a tightly regulated process orchestrated by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. ayurgreenscientifica.org Dysregulation of this process is a hallmark of cancer, making the proteins that control it key therapeutic targets. ayurgreenscientifica.org The G2/M phase transition, a critical checkpoint for cell division, is primarily driven by the activation of the CDK1/Cyclin B complex. ayurgreenscientifica.org Similarly, the progression from the G1 phase into the S phase is regulated by the Cyclin A/CDK2 complex. ayurgreenscientifica.org

Targeting these specific proteins represents a viable strategy for cancer therapy. ayurgreenscientifica.org In the context of esophageal squamous cell carcinoma (ESCC), key regulatory proteins, including Cyclin B1 (CCNB1) and Cyclin A (CCNA2), have been identified as hub targets in the disease's progression. ayurgreenscientifica.org Computational studies are instrumental in identifying natural compounds that may interact with and inhibit these protein complexes. Through such screening methods, the potential of various flavonoids to act as inhibitors is evaluated based on their predicted binding affinity to these targets. ayurgreenscientifica.org

Induction of G1 and G2/M Cell Cycle Arrest

A primary mechanism for many anticancer agents is the induction of cell cycle arrest, which prevents cancer cells from proliferating. This arrest can occur at different checkpoints, notably the G1/S and G2/M transitions. ayurgreenscientifica.org The arrest at the G1 phase is often associated with the downregulation of proteins like Cyclin A and CDK2, while G2/M arrest is linked to the inhibition of the CDK1/Cyclin B complex. ayurgreenscientifica.org

Bioinformatics analyses and subsequent biological evaluations of certain flavonoids have demonstrated their capacity to induce cell cycle arrest. For instance, the flavonoid amentoflavone (B1664850) was shown to cause a significant increase in the percentage of esophageal cancer cells in the G1 phase. ayurgreenscientifica.org This effect was correlated with the suppression of both Cyclin A and CDK2 expression. ayurgreenscientifica.org While direct experimental evidence for this compound is still emerging, its identification in computational screenings against cell cycle regulatory targets suggests a potential role in modulating these pathways, thereby leading to cell cycle arrest. ayurgreenscientifica.org

Computational and Virtual Screening for Anticancer Potential

Virtual screening and molecular docking have become essential tools in modern drug discovery for identifying promising bioactive compounds from natural sources. ayurgreenscientifica.org These computational methods predict the binding affinity and interaction between a small molecule (ligand), such as this compound, and a biological target (receptor), like a protein crucial for cancer cell survival. ayurgreenscientifica.org

In a study focused on identifying potential inhibitors for key targets in esophageal squamous cell carcinoma, a pharmacophore-based virtual screening was conducted. ayurgreenscientifica.org Within this computational study, this compound was identified as a potential drug candidate. ayurgreenscientifica.org The study calculated the binding affinity, or docking score, of various compounds against the identified targets. ayurgreenscientifica.org The docking scores from this screening represent the predicted binding energy, with more negative values indicating a stronger potential interaction.

Table 1: Virtual Screening Results of Selected Flavonoids Against Cancer-Related Targets This table is interactive. You can sort and filter the data.

| Compound Name | MolPort ID | Docking Score (kcal/mol) |

|---|---|---|

| This compound | MolPort-047-483-636 | -10.11 |

| Gossypin | MolPort-009-752-656 | -10.07 |

| Vitexin | MolPort-003-935-138 | -10.05 |

| Ganoderic acid D | MolPort-046-785-897 | -9.97 |

Data sourced from a computational screening study on esophageal squamous cell carcinoma targets. ayurgreenscientifica.org

Antidiabetic Activity Investigations (In Vitro and Preclinical Models)

This compound has been identified in phytochemical analyses as a compound with potential antidiabetic properties. ayurgreenscientifica.org The mechanisms underlying the antidiabetic effects of many natural compounds involve enhancing insulin (B600854) activity, modulating glucose metabolism, and controlling glucose absorption. ayurgreenscientifica.org

Enhanced Insulin Secretion and Sensitivity Mechanisms

A key strategy in managing diabetes involves enhancing the secretion of insulin from pancreatic β-cells and improving the sensitivity of peripheral tissues to insulin. ayurgreenscientifica.org Various phytochemicals have been investigated for these properties. For example, extracts from Swertia chirayita have demonstrated an ability to stimulate insulin secretion in pancreatic cell line studies. ayurgreenscientifica.org Similarly, compounds found in Nigella sativa are thought to exert hypoglycemic action by stimulating pancreatic β-cells to secrete insulin and by increasing insulin sensitivity in peripheral tissues. ayurgreenscientifica.org Phytoconstituents like quercetin (B1663063) and kaempferol (B1673270) have also been shown to significantly increase serum insulin levels. ayurgreenscientifica.org While this compound is classified as an antidiabetic compound, its specific mechanistic action on insulin secretion and sensitivity is a continuing area of research. ayurgreenscientifica.org

Glucose Uptake Modulation in Muscle and Adipose Tissues

The uptake of glucose from the bloodstream into skeletal muscle and adipose (fat) tissues is a critical process for maintaining glucose homeostasis, primarily mediated by the glucose transporter type 4 (GLUT4). Many antidiabetic agents function by stimulating this process. ayurgreenscientifica.org In vitro and preclinical studies have shown that certain plant extracts can modulate this pathway. For instance, the ethanolic seed extract of Nigella sativa was found to improve glucose absorption in muscle and fat cells. ayurgreenscientifica.org Flavonoids, as a class of compounds, are known to facilitate glucose uptake, often by influencing the expression and translocation of GLUT4.

Regulation of Glucose Production in Hepatocytes

The liver plays a central role in maintaining glucose homeostasis, primarily through the processes of gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and glycogenolysis (the breakdown of glycogen). Dysregulation of hepatic glucose production is a key factor in the development of hyperglycemia, a hallmark of type 2 diabetes. frontiersin.org Flavonoids, a class of polyphenolic compounds found in various plants, have been investigated for their potential to modulate glucose metabolism. mdpi.com

While direct studies on the effect of this compound on hepatic glucose production are limited, research on its aglycone, luteolin (B72000), and other flavonoid glycosides provides insights into its potential mechanisms. Flavonoids, in general, have been shown to inhibit gluconeogenesis and glycogenolysis. foodandnutritionjournal.org Luteolin, for instance, has been reported to suppress the expression of key gluconeogenic genes. mdpi.com It can also improve insulin sensitivity, which would in turn help to regulate glucose production in the liver. foodandnutritionjournal.org Some flavonoids have been found to decrease the activity of glucose-6-phosphatase, a critical enzyme in the final step of gluconeogenesis. mdpi.com Given that this compound is a glycoside of luteolin, it is plausible that it may exert similar effects on hepatocytes, potentially contributing to the regulation of glucose production. However, further research is needed to specifically elucidate the role of this compound in this process.

Monoamine Oxidase B (MAO-B) Inhibition via Molecular Docking

Monoamine oxidase B (MAO-B) is an enzyme that plays a crucial role in the degradation of neurotransmitters like dopamine (B1211576). nih.gov Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease, as it can help to increase dopamine levels in the brain. frontiersin.org Molecular docking studies are computational methods used to predict the binding affinity and interaction between a ligand (such as a chemical compound) and a protein (like an enzyme). nih.gov

A molecular docking study was conducted to investigate the binding affinity of several phytochemicals, including a compound identified as "c-galacosylluteolin" (presumed to be this compound), with the MAO-B enzyme. ayurgreenscientifica.org The results indicated that this compound exhibited a notable binding affinity for the active site of MAO-B. ayurgreenscientifica.org The docking score and binding energy are key parameters in these studies, with more negative values suggesting a stronger and more favorable interaction. ayurgreenscientifica.org

The study compared the docking scores of various compounds to that of safinamide, a known MAO-B inhibitor. ayurgreenscientifica.org While some compounds like pulmatin and genistein (B1671435) 8-C-glucoside showed higher docking scores than safinamide, this compound also demonstrated a comparable and significant binding affinity. ayurgreenscientifica.org This suggests that this compound has the potential to act as an inhibitor of MAO-B. ayurgreenscientifica.org

| Compound | Docking Score (kcal/mol) | Binding Energy (kcal/mol) |

|---|---|---|

| Safinamide (Reference) | -9.014 | -74.785 |

| Pulmatin | -10.533 | -64.220 |

| Genistein 8-C-glucoside | -9.541 | -64.673 |

| This compound* | Data not specified in the provided text | Data not specified in the provided text, but described as comparable to other tested compounds |

*Note: The source mentions a comparable docking score and binding affinity for this compound without providing the exact numerical values. ayurgreenscientifica.org

Antimicrobial Properties and Mechanisms

The increasing prevalence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents from natural sources. Flavonoids have demonstrated a broad spectrum of antimicrobial activities. gsconlinepress.com

Inhibition of Bacterial Adhesion

Bacterial adhesion to host cells or surfaces is a critical first step in the process of infection and biofilm formation. nih.gov Compounds that can inhibit this initial attachment are considered promising anti-virulence agents. While direct evidence for this compound is limited, studies on the related compound orientin (B1677486) (luteolin-8-C-glucoside) have shown that it can inhibit the growth of various bacteria, which is a prerequisite for adhesion. nih.govingentaconnect.com Extracts from plants containing flavonoids have demonstrated a potent inhibitory effect on bacterial adhesion to host cells. mdpi.com

Disruption of Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. This matrix protects the bacteria from antibiotics and the host immune system, making biofilm-related infections difficult to treat. Luteolin, the aglycone of this compound, has been shown to inhibit biofilm formation by foodborne pathogens like Staphylococcus aureus and Listeria monocytogenes by damaging their cell membranes. mdpi.com The related C-glucoside, orientin, has also been noted for its ability to disrupt bacterial growth, a key factor in biofilm development. nih.govingentaconnect.com

Anti-Invasion Effects on Host Cells

Some pathogenic bacteria have the ability to invade host cells, which protects them from the host's immune response and certain antibiotics. By inhibiting the initial adhesion and subsequent biofilm formation, compounds like flavonoids can indirectly prevent the invasion of host cells. While specific studies on the anti-invasion effects of this compound are not available, research on similar flavonoids suggests that by targeting virulence factors like sortase A in S. aureus, which is involved in adhesion and invasion, these compounds can reduce the pathogen's ability to invade host cells. researchgate.net

Agricultural Applications and Pest Control Studies

Integration into Crop Resistance Strategies

The chemical compound this compound and its isomers are subjects of growing interest in the development of resilient crops. It is important to note that while the subject of this article is this compound, the majority of published research in the context of crop resistance has focused on its structural isomer, 6-C-Galactosylluteolin . Both are C-glycosylflavones, a class of metabolites known for their stability and significant roles in plant defense. nih.gov Strategies for integrating these compounds into crop improvement programs primarily revolve around harnessing their natural defensive properties against a range of biotic and abiotic threats. This involves identifying and breeding crop lines that naturally produce high levels of these compounds to enhance resistance to pests and potentially other environmental stressors.

Resistance to Insect Pests

The most well-documented role for a C-galactosylluteolin compound in crop protection is its activity against insect herbivores. Research has identified 6-C-Galactosylluteolin as a key defensive chemical in certain lines of corn (Zea mays) against one of its most significant pests, the corn earworm (Helicoverpa zea).

Detailed Research Findings:

Scientific investigations into corn germplasm have revealed that specific inbred lines—notably T218, T315, and PI340853—contain significant quantities of 6-C-Galactosylluteolin in their silks. acs.org The silks are a critical site for this defense, as they are the primary feeding location for young corn earworm larvae. The defensive mechanism is characterized as antibiosis, where the compound negatively affects the insect's biology, primarily by reducing its growth and development. acs.orgresearchgate.net

Laboratory bioassays have been conducted to quantify the effectiveness of 6-C-Galactosylluteolin. When compared to maysin (B1676223)—a well-known and potent C-glycosylflavone insect resistance factor also found in corn—6-C-Galactosylluteolin demonstrated a comparable level of activity in inhibiting the growth of corn earworm larvae. acs.orgresearchgate.net Its efficacy was found to be substantially higher than that of other related flavones like apimaysin (B1218606) and 3'-methoxymaysin, which were only about half as active as maysin. acs.orgresearchgate.net

The integration of 6-C-Galactosylluteolin into crop resistance is therefore a viable strategy. By screening diverse corn germplasm and utilizing conventional breeding or modern biotechnological methods, the genes responsible for the synthesis of this compound can be incorporated into elite sweet corn and field corn varieties. acs.orgresearchgate.net This approach aims to develop cultivars with enhanced, genetically-encoded resistance to the corn earworm, thereby reducing the reliance on chemical insecticides. researchgate.net

Interactive Table: Comparative Antibiosis Activity of Corn Silk Flavones against Corn Earworm (H. zea)

| Compound | Relative Activity (vs. Maysin) | Corn Inbred Lines with High Levels |

| Maysin | Baseline (100%) | Tx501 |

| 6-C-Galactosylluteolin | Almost as active as maysin | T218, T315, PI340853 |

| Apimaysin | ~50% | NC7, SC353 |

| 3'-Methoxymaysin | ~50% | Tx501 |

Potential Role in Allelopathy